N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-17(21)12-11-15(18-20)14-9-5-6-10-16(14)19-24(22,23)13-7-3-2-4-8-13/h2-12,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLGGCIRBHCTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide belongs to a class of compounds known as sulfonamides, which have been extensively studied for their biological activities. The structural features of this compound suggest its potential as a therapeutic agent due to its ability to interact with biological targets.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of sulfonamide derivatives. For instance, research has demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD), respectively .
Table 1: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | α-glucosidase | Competitive | |
| This compound | Acetylcholinesterase | Non-competitive |
Therapeutic Applications
The therapeutic applications of this compound are promising, particularly in treating conditions associated with sodium channel dysfunctions.
Sodium Channel-Mediated Conditions
Research indicates that benzenesulfonamide compounds can modulate sodium channels, which play a critical role in neuronal signaling and muscle excitability. This modulation is particularly relevant for conditions such as epilepsy and other seizure disorders . The compound's ability to inhibit specific sodium channel isoforms suggests its potential as an anticonvulsant agent.
Table 2: Therapeutic Potential of Sulfonamides
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Epilepsy | Sodium channel inhibition | |
| Alzheimer's Disease | Acetylcholinesterase inhibition |
Case Studies and Research Findings
Several studies have documented the efficacy of sulfonamide derivatives in clinical and preclinical settings:
Clinical Trials on Epilepsy
A clinical trial involving a related benzenesulfonamide compound demonstrated significant efficacy in reducing seizure frequency among patients with refractory epilepsy. The mechanism was attributed to selective inhibition of voltage-gated sodium channels, showcasing the therapeutic potential of this class of compounds .
In Silico Studies
In silico studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies utilized molecular docking simulations to reveal potential interactions at the active sites of α-glucosidase and acetylcholinesterase, further supporting experimental findings .
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to two closely related derivatives (Table 1), highlighting key structural variations and their implications.
Table 1: Structural and Molecular Comparison
*Formula and weight inferred from naming conventions: Likely C₁₆H₁₄F₂N₃O₃S (~378.36 g/mol).
Key Comparisons:
(i) Sulfonamide Group Modifications
- Target Compound : The benzenesulfonamide group provides a planar aromatic system, favoring π-π stacking interactions. Its electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
- Pyridine-3-sulfonamide (BG14055): Replacing benzene with pyridine introduces a nitrogen atom, enabling additional hydrogen bonding or coordination with metal ions.
- Methanesulfonamide (CAS 1448066-90-7) : The smaller methanesulfonamide group paired with a 2,5-difluorophenyl substituent increases electronegativity and may enhance metabolic stability. Fluorine atoms can also influence bioavailability and membrane permeability .
(ii) Substituent Position on the Phenyl Ring
- The target compound and CAS 1448066-90-7 feature substitution at the C2 position, which imposes spatial constraints on the molecule’s conformation.
- BG14055 substitutes the phenyl ring at C3, altering the spatial orientation of the pyridazinone group relative to the sulfonamide. This may impact intermolecular interactions in crystal packing or biological activity .
(iii) Pyridazinone Core Variations
All three compounds retain the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group, suggesting shared electronic properties. The ketone at C6 and methyl at N1 are conserved, likely critical for maintaining core stability or binding interactions.
Implications of Structural Differences
- Electronic Effects: Electron-deficient pyridine or fluorine substituents may modulate the sulfonamide’s acidity, affecting its ability to act as a hydrogen-bond donor.
- Solubility and Bioavailability : BG14055’s pyridine group could improve aqueous solubility over the target compound’s benzene ring. Conversely, the fluorinated analog may exhibit greater lipophilicity.
- Synthetic Accessibility : Methanesulfonamide derivatives (e.g., CAS 1448066-90-7) might offer simpler synthesis routes due to fewer aromatic coupling steps compared to benzenesulfonamides.
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
- Molecular Weight : 320.38 g/mol
- Solubility : Soluble in DMSO and ethanol
- Stability : Stable under normal laboratory conditions
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
Anticonvulsant Activity
In animal models, compounds with similar structures have shown anticonvulsant effects. For example, a study using picrotoxin-induced convulsion models reported that certain benzenesulfonamide derivatives provided significant protection against seizures .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways such as the PI3K/Akt pathway.
Case Studies and Research Findings
A comprehensive study evaluated the pharmacological profiles of various benzenesulfonamide derivatives, including this compound. The findings revealed:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by sulfonamide coupling. For example:
Pyridazinone formation : Cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions in ethanol or acetic acid.
Sulfonamide coupling : Reaction of the pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0°C to prevent side reactions), and stoichiometric ratios (1:1.2 for sulfonylation). Purity is monitored via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonamide linkage (e.g., sulfonamide proton at δ 10–12 ppm).
- HPLC : For purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 368.4).
- Supplementary techniques : IR spectroscopy for functional group identification (e.g., S=O stretch at 1150–1350 cm⁻¹) .
Q. How does the solubility profile of this compound influence formulation for biological assays?
- Solubility data : Limited aqueous solubility (e.g., <0.1 mg/mL in water) due to the hydrophobic benzene and pyridazinone moieties.
- Formulation strategies : Use of co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80) in PBS buffer. Methoxy or fluorine substituents on the benzene ring (as in related analogs) can enhance solubility by 2–3× .
Advanced Research Questions
Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for this sulfonamide derivative?
- Methodology :
- Molecular docking : To predict binding interactions with target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase).
- Analog synthesis : Systematic variation of substituents (e.g., electron-withdrawing groups on the benzene ring) to assess effects on potency.
- Data analysis : IC50 values from enzyme inhibition assays correlate with computational binding scores. For example, trifluoromethyl groups enhance activity by 10–20% compared to unsubstituted analogs .
- Table: Substituent Effects on Bioactivity
| Substituent (R) | Enzyme Inhibition IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| -H | 15.2 | 0.08 |
| -OCH3 | 12.4 | 0.21 |
| -CF3 | 8.9 | 0.12 |
Q. How can crystallographic data resolve contradictions in reported binding modes of this compound with biological targets?
- Approach : Single-crystal X-ray diffraction (via WinGX or ORTEP) to determine the 3D structure and hydrogen-bonding patterns. For example:
- Key interactions : Sulfonamide oxygen atoms form H-bonds with Arg120 and Tyr355 in COX-2.
- Data reconciliation : Discrepancies in NMR-derived conformations vs. crystallographic data are resolved by refining torsion angles in density functional theory (DFT) models .
Q. What mechanistic insights explain its selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?
- Findings :
- The 1-methyl-6-oxopyridazinone moiety occupies a hydrophobic pocket in COX-2 (absent in COX-1), reducing off-target effects.
- Sulfonamide orientation sterically clashes with Val523 in COX-1, lowering affinity by ~50% .
Q. How do pH and temperature affect the stability of this compound in long-term storage?
- Stability studies :
- pH-dependent degradation : Hydrolysis of the sulfonamide bond occurs at pH <3 or >10, with t1/2 reduced from 6 months (pH 7.4) to 2 weeks (pH 2).
- Temperature : Storage at –20°C maintains integrity for >12 months; room temperature leads to 5% degradation/month .
Methodological Guidance for Contradictions
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Resolution steps :
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., low oral bioavailability due to first-pass metabolism).
Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the pyridazinone ring).
Dose adjustment : Increase dosing frequency or use prodrug formulations to enhance exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
